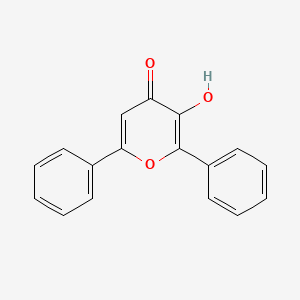
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one is a heterocyclic compound that belongs to the pyranone family. This compound is characterized by a six-membered ring containing one oxygen atom and a hydroxyl group at the third position. It is known for its diverse biological and chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6-diphenyl-4H-pyran-4-one typically involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization. One common method is the use of a Claisen-Schmidt condensation reaction, where benzaldehyde and acetophenone are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting chalcone intermediate undergoes cyclization to form the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form dihydropyran derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of 3-oxo-2,6-diphenyl-4H-pyran-4-one.
Reduction: Formation of 3-hydroxy-2,6-diphenyl-4H-dihydropyran.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,6-diphenyl-4H-pyran-4-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The phenyl rings provide hydrophobic interactions, enhancing its binding affinity to specific targets. Pathways involved may include inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diphenyl-4H-pyran-4-one: Lacks the hydroxyl group, resulting in different reactivity and biological properties.
3-Hydroxy-4H-pyran-4-one: A simpler structure with different substitution patterns, leading to varied applications.
3,5-Dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, commonly found in natural products.
Uniqueness
3-Hydroxy-2,6-diphenyl-4H-pyran-4-one is unique due to the presence of both phenyl rings and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
116519-47-2 |
|---|---|
Molekularformel |
C17H12O3 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
3-hydroxy-2,6-diphenylpyran-4-one |
InChI |
InChI=1S/C17H12O3/c18-14-11-15(12-7-3-1-4-8-12)20-17(16(14)19)13-9-5-2-6-10-13/h1-11,19H |
InChI-Schlüssel |
JVCAPEWUJVSLCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)

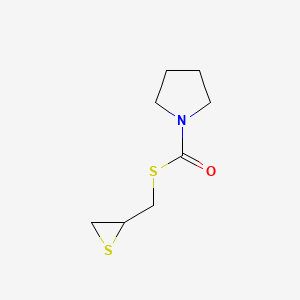
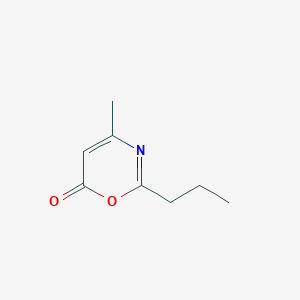
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
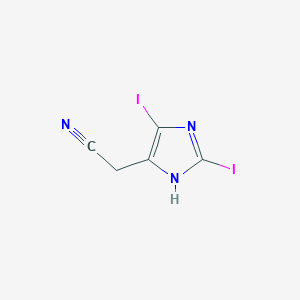
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
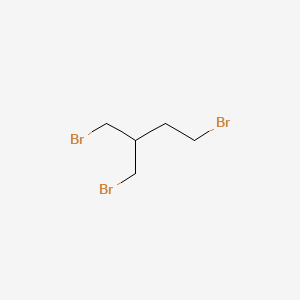
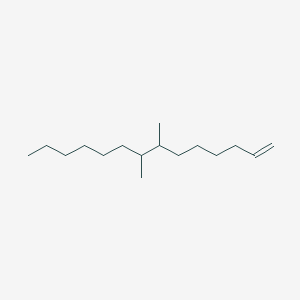
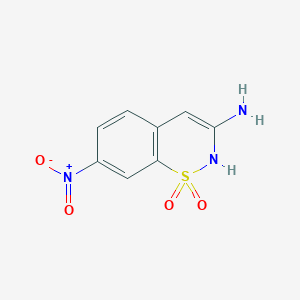
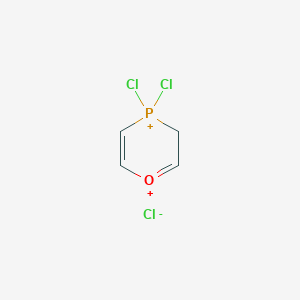
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
